molecular formula C22H30O4 B1222462 17-Dioxanylestradiol CAS No. 34522-49-1

17-Dioxanylestradiol

Cat. No.: B1222462
CAS No.: 34522-49-1
M. Wt: 358.5 g/mol
InChI Key: JVZARWLJXSUUKY-GQTGZYIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Dioxanylestradiol is a synthetic estrogen derivative structurally related to 17β-estradiol, the primary endogenous estrogen in humans. This modification likely alters its pharmacokinetic properties, such as metabolic stability and receptor-binding affinity, compared to natural estradiol or other derivatives .

Properties

CAS No.

34522-49-1

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-(1,4-dioxan-2-yloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C22H30O4/c1-22-9-8-17-16-5-3-15(23)12-14(16)2-4-18(17)19(22)6-7-20(22)26-21-13-24-10-11-25-21/h3,5,12,17-21,23H,2,4,6-11,13H2,1H3/t17-,18-,19+,20+,21?,22+/m1/s1

InChI Key

JVZARWLJXSUUKY-GQTGZYIQSA-N

SMILES

CC12CCC3C(C1CCC2OC4COCCO4)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4COCCO4)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC4COCCO4)CCC5=C3C=CC(=C5)O

Synonyms

17-dioxanylestradiol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Estradiol Derivatives

The following table summarizes key structural and functional differences between 17-Dioxanylestradiol and structurally related estradiol derivatives.

Compound Molecular Formula Molecular Weight 17-Position Substituent Receptor Binding Affinity (ERα/ERβ) Metabolic Stability Key Applications
17β-Estradiol C₁₈H₂₄O₂ 272.38 -OH High (ERα > ERβ) Low (rapid oxidation) Hormone replacement therapy
This compound Not explicitly stated ~300–350 (estimated) Dioxane ring Moderate (estimated) High (due to steric bulk) Research compound (potential use in controlled-release formulations)
Ethinylestradiol (EE2) C₂₀H₂₄O₂ 296.40 Ethynyl (-C≡CH) High (ERα selective) High (resists hepatic metabolism) Oral contraceptives
β-Estradiol 17-acetate C₂₀H₂₆O₃ 314.42 Acetate (-OAc) Moderate (reduced vs. 17β-estradiol) Moderate (esterase cleavage) Transdermal delivery systems

Key Findings:

Unlike Ethinylestradiol (EE2), which uses an ethynyl group to block metabolism, the dioxane moiety may offer a novel mechanism for sustained activity without interfering with receptor binding .

Receptor Interactions :

  • While EE2 and 17β-estradiol exhibit high estrogen receptor (ER) affinity, this compound’s bulky substituent may reduce binding efficiency, as seen in other sterically modified analogs like β-Estradiol 17-acetate .

Therapeutic Potential: The dioxane modification could position this compound as a candidate for long-acting formulations, similar to esterified estradiols used in transdermal patches .

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